4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide
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Overview
Description
4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a pyrazole ring substituted with acetyl, dimethyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with acetyl chloride and N,N-diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A precursor in the synthesis of 4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide.
4-acetylpyrazole: Shares the acetyl group but lacks the dimethyl and diphenyl substitutions.
N,N-diphenylcarbamoyl chloride: Used in the synthesis of various N,N-diphenyl-substituted compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of acetyl, dimethyl, and diphenyl groups on the pyrazole ring enhances its stability and reactivity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-acetyl-3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-19(16(3)24)15(2)23(21-14)20(25)22(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSPHHMHOKVPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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